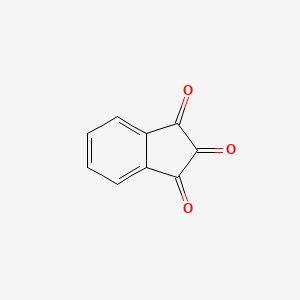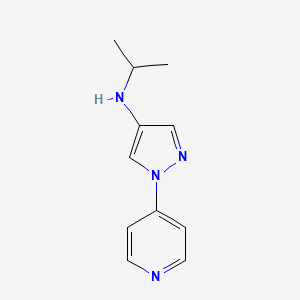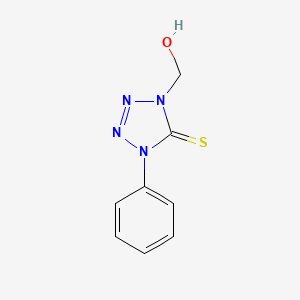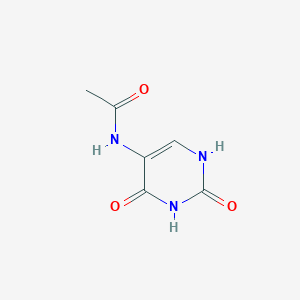
Indan-1,2,3-trione
概要
説明
Indan-1,2,3-trione is an organic compound with the molecular formula C₉H₄O₃. It is a triketone, meaning it contains three carbonyl groups. This compound is a dehydrated derivative of ninhydrin, which is widely used in forensic science to detect fingerprints . This compound is known for its high reactivity with nucleophiles, including water .
準備方法
Synthetic Routes and Reaction Conditions: Indan-1,2,3-trione can be synthesized through the azeotropic drying of ninhydrin using chlorobenzene as a solvent . This method yields the compound in quantitative amounts. The central carbonyl group of this compound is highly electrophilic, making it a super-enophile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from ninhydrin via azeotropic drying is a reliable laboratory method that could be scaled up for industrial purposes .
化学反応の分析
Types of Reactions: Indan-1,2,3-trione undergoes various chemical reactions, including:
Ene Reactions: The central carbonyl group reacts with alkenes and terminal alkynes in aprotic solvents at moderate temperatures (70–130°C).
Nucleophilic Addition: The compound reacts readily with nucleophiles, including water.
Common Reagents and Conditions:
Ene Reactions: Typically conducted in chloroform or tetrahydrofuran as solvents.
Nucleophilic Addition: Water and other nucleophiles can react with the central carbonyl group.
Major Products Formed:
Ene Reactions: The products depend on the specific alkene or alkyne used, often resulting in regioisomers.
Nucleophilic Addition: Hydrates and other addition products.
科学的研究の応用
Indan-1,2,3-trione has several applications in scientific research:
作用機序
The mechanism of action of indan-1,2,3-trione involves its highly electrophilic central carbonyl group, which readily reacts with nucleophiles. This reactivity is due to the destabilizing effect of the adjacent carbonyl groups, making the central carbonyl group more susceptible to nucleophilic attack . This property is exploited in various chemical reactions and applications .
類似化合物との比較
Ninhydrin: A hydrate of indan-1,2,3-trione, used extensively in forensic science.
Indane-1,3-dione: Another triketone with applications in biosensing, bioactivity, and electronics.
Uniqueness: this compound is unique due to its high electrophilicity and reactivity with nucleophiles, making it a valuable reagent in organic synthesis and various industrial applications .
特性
IUPAC Name |
indene-1,2,3-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZWEMOFSIEEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239655 | |
| Record name | Indan-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-24-9 | |
| Record name | 1H-Indene-1,2,3-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan-1,2,3-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indantrione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indan-1,2,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1,2,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]picene](/img/structure/B1614567.png)



![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)




![4-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B1614581.png)

![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)
